Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diastereoselective aldol additions, where the stereochemistry is controlled through the use of chiral auxiliaries or catalysts . The reaction conditions often include the use of anhydrous solvents, inert atmospheres (e.g., argon), and specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes such as signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Shares similar stereochemistry but differs in functional groups and overall structure.
Quinic acid: Another chiral compound with multiple stereoisomers, used in various biochemical applications.
Phenolic antioxidants: Compounds with similar functional groups but different core structures and applications.
Uniqueness
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both amino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-3-4(2)8-6(9)5(3)7/h3-5H,7H2,1-2H3,(H,8,9)/t3-,4-,5+/m0/s1 |
InChI Key |
PMHDNZVVVACNAZ-VAYJURFESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H]1N)C |
Canonical SMILES |
CC1C(NC(=O)C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.